1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one
Description
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is a brominated arylketone derivative featuring two methylthio (-SCH₃) groups at the 2- and 3-positions of the phenyl ring and a bromine atom at the 2-position of the propanone chain. For instance, 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1806540-10-2), a positional isomer, has a molecular formula of C₁₁H₁₃BrOS₂, a molar mass of 305.25 g/mol, and predicted density and boiling points of 1.45 g/cm³ and 394.9°C, respectively .
Properties
Molecular Formula |
C11H13BrOS2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(12)10(13)8-5-4-6-9(14-2)11(8)15-3/h4-7H,1-3H3 |
InChI Key |
DMADKKXOTMYRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC)SC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bromine, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of potential pharmaceuticals.
Material Science: It can be used in the preparation of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylthio groups can undergo oxidation, leading to changes in the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between 1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one and related compounds:
Notes:
- Positional Isomerism : The target compound and its 3,5-bis(methylthio) analog share identical molecular formulas but differ in substituent positions. The 2,3-substitution pattern may introduce steric hindrance or alter electronic effects compared to the 3,5-analog.
- Bromine vs. Methylthio Groups: Compared to 1,3-Bis(4-bromophenyl)-2-propanone , the target compound replaces bromine with methylthio groups, reducing molecular weight (305.25 vs.
- Aromatic Systems : 1-(Naphthalen-2-yl)propan-1-one lacks sulfur and bromine but features a fused aromatic system, which enhances π-π stacking interactions but reduces electrophilic character compared to the target compound.
Biological Activity
1-(2,3-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a bromine atom and two methylthio groups attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃BrS₂O, with a molecular weight of approximately 305.3 g/mol. The presence of the bromopropanone structure contributes to its reactivity, particularly in nucleophilic substitution reactions, while the methylthio groups enhance its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.
Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as enzymes and receptors. The interaction may lead to inhibition or modulation of biochemical pathways. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, which is particularly relevant in drug discovery contexts .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of tumor growth through modulation of specific signaling pathways .
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 8 | Staphylococcus aureus |
| Derivative B | 16 | Escherichia coli |
| Derivative C | 4 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability upon treatment with the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
